Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Description
Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a pyran derivative characterized by a methyl ester group at position 3, a 4-chlorophenyl substituent at position 4, and functional groups (amino, cyano) at positions 5 and 4. The methyl ester’s smaller alkyl group may influence solubility, catalytic requirements, and intermolecular interactions compared to bulkier esters.
Properties
IUPAC Name |
methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRFAJSDYYCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Similar compounds have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Ethyl Ester Analogs
The ethyl ester analog, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, serves as the most closely related compound. Key comparisons include:
Functionalization Potential
The ethyl ester undergoes reactions with nucleophiles (e.g., formamide, thiourea) to form pyrano[2,3-d]pyrimidine derivatives in 48–78% yields . The methyl ester’s reactivity is likely similar, but ester group size could alter reaction kinetics or product solubility.
Physical Properties
- Melting Point : The ethyl analog melts at 170–171°C , while the methyl ester’s melting point is unreported.
- Spectroscopic Data : The ethyl ester’s ¹H NMR (DMSO-d6) shows characteristic peaks for NH₂ (δ 6.89 ppm) and ester CH₃ (δ 1.01 ppm) . Methyl ester analogs may exhibit upfield shifts for the ester methyl group due to reduced electron-donating effects.
Substituent Variations: Chlorophenyl Position and Ester Groups
4-Chlorophenyl vs. 2-Chlorophenyl
- Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () exhibits distinct electronic properties due to the ortho-chloro substituent, which may hinder rotational freedom and alter crystal packing compared to the para-substituted analog. No direct biological data are available for comparison.
Methyl vs. Allyl/Isopropyl Esters
- Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () crystallizes in a monoclinic system with a shallow boat conformation (puckering parameters: Q = 0.2185 Å, θ = 77.49°). Hydrogen bonding (N–H⋯N/O) stabilizes its crystal structure . The allyl group’s bulkiness may reduce solubility compared to the methyl ester.
- Isopropyl 6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () features a highly electron-withdrawing aryl group, which could enhance binding to biomolecules like bovine serum albumin (BSA) .
Comparison with Heterocyclic Derivatives
- Methyl ester analogs may form similar derivatives but with modified pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate?
- Answer : A three-component condensation reaction using KF-AlO as a recyclable heterogeneous catalyst is highly efficient. The reaction involves 4-chlorobenzaldehyde, malononitrile, and methyl acetoacetate under solvent-free conditions, yielding the target compound in ~90% purity. Catalyst recyclability (up to four cycles without significant yield drop) is validated via filtration, washing with ethyl acetate, and reuse .
Q. How can spectroscopic characterization (e.g., NMR, IR) confirm the structure of this compound?
- Answer : Key spectral markers include:
- H NMR : A singlet at δ 2.38 ppm (2-methyl group), a triplet at δ 1.11 ppm (ester methyl), and aromatic resonances at δ 7.14–7.27 ppm (4-chlorophenyl).
- IR : Peaks at ~2197 cm (C≡N stretch), ~1717 cm (ester C=O), and ~3422 cm (NH) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer : Antiproliferative activity can be screened using the U.S. National Cancer Institute protocol (e.g., MTT assay), while antimicrobial activity is tested against Gram-positive/negative bacteria via disk diffusion. Structure-activity relationships (SAR) are derived by modifying the acyl/aryl substituents .
Advanced Research Questions
Q. How can catalyst recyclability in the synthesis be experimentally validated and optimized?
- Answer : Post-reaction, the KF-AlO catalyst is filtered, washed with ethyl acetate, dried, and reused. Yield consistency across cycles is monitored via HPLC. Surface analysis (e.g., BET, SEM) post-reuse identifies catalyst degradation mechanisms. A 5% yield drop after four cycles suggests minor deactivation .
Q. What computational tools aid in crystallographic refinement and phase analysis for this compound?
- Answer : SHELX-90/SHELXL integrates phase annealing for solving large structures, leveraging negative quartet relations. Mercury CSD 2.0 visualizes packing motifs and void spaces, while ORTEP-III generates thermal ellipsoid plots. High-resolution data (>1.0 Å) improves refinement accuracy .
Q. How can protein-binding studies (e.g., with BSA) be designed to assess its pharmacokinetic properties?
- Answer : Spectrofluorimetry quantifies binding constants (e.g., Stern-Volmer analysis) by monitoring tryptophan quenching. Circular dichroism detects conformational changes in BSA, while cyclic voltammetry assesses redox behavior. NMR titration maps binding sites .
Q. What strategies resolve discrepancies in antiproliferative activity data across analogs?
- Answer : Cross-validate assays using standardized cell lines (e.g., HeLa, MCF-7) and control compounds. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like tubulin or kinases. SAR analysis prioritizes substituents (e.g., electron-withdrawing groups) for enhanced activity .
Methodological Notes
- Synthesis : Prioritize solvent-free conditions to align with green chemistry principles .
- Characterization : Combine X-ray diffraction (single-crystal) with DFT calculations for electronic structure validation .
- Data Contradictions : Address variability in bioactivity by standardizing assay protocols (e.g., incubation time, cell density) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
